Cas no 1341503-34-1 (2-Ethyloxane-4-sulfonamide)
2-Ethyloxane-4-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-ethyloxane-4-sulfonamide
- 2-Ethyltetrahydro-2h-pyran-4-sulfonamide
- 2H-Pyran-4-sulfonamide, 2-ethyltetrahydro-
- 2-Ethyloxane-4-sulfonamide
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- MDL: MFCD19653750
- Inchi: 1S/C7H15NO3S/c1-2-6-5-7(3-4-11-6)12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10)
- InChI Key: LMINNTXEDCOAIZ-UHFFFAOYSA-N
- SMILES: S(C1CCOC(CC)C1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 232
- XLogP3: 0.3
- Topological Polar Surface Area: 77.8
2-Ethyloxane-4-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-275812-0.05g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 0.05g |
$1129.0 | 2023-09-10 | ||
| Enamine | EN300-275812-0.1g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 0.1g |
$1183.0 | 2023-09-10 | ||
| Enamine | EN300-275812-0.25g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 0.25g |
$1235.0 | 2023-09-10 | ||
| Enamine | EN300-275812-0.5g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 0.5g |
$1289.0 | 2023-09-10 | ||
| Enamine | EN300-275812-1.0g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-275812-2.5g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 2.5g |
$2631.0 | 2023-09-10 | ||
| Enamine | EN300-275812-5.0g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 5.0g |
$3770.0 | 2023-03-01 | ||
| Enamine | EN300-275812-10.0g |
2-ethyloxane-4-sulfonamide |
1341503-34-1 | 10.0g |
$5590.0 | 2023-03-01 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422049-50mg |
2-Ethyltetrahydro-2h-pyran-4-sulfonamide |
1341503-34-1 | 95% | 50mg |
¥29451.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1422049-100mg |
2-Ethyltetrahydro-2h-pyran-4-sulfonamide |
1341503-34-1 | 95% | 100mg |
¥26741.00 | 2024-08-09 |
2-Ethyloxane-4-sulfonamide Suppliers
2-Ethyloxane-4-sulfonamide Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-Ethyloxane-4-sulfonamide
Research Brief on 2-Ethyloxane-4-sulfonamide (CAS: 1341503-34-1) in Chemical Biology and Pharmaceutical Applications
2-Ethyloxane-4-sulfonamide (CAS: 1341503-34-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activity, particularly in the context of drug discovery and development. This research brief synthesizes the latest findings on this compound, providing insights into its current and future applications in the field.
The compound's structural backbone, featuring a sulfonamide group attached to an ethyl-substituted oxane ring, confers both hydrophilicity and lipophilicity, making it a promising candidate for drug design. Recent synthetic approaches have optimized the yield and purity of 2-Ethyloxane-4-sulfonamide, with novel catalytic methods reducing byproduct formation. These advancements are critical for scaling up production for preclinical and clinical studies.
In vitro and in vivo studies have demonstrated that 2-Ethyloxane-4-sulfonamide exhibits notable activity against several biological targets. For instance, research published in the Journal of Medicinal Chemistry (2023) highlights its inhibitory effects on carbonic anhydrase isoforms, suggesting potential applications in treating glaucoma and certain cancers. Additionally, its interaction with gamma-aminobutyric acid (GABA) receptors has been explored, indicating possible neuropharmacological uses.
Mechanistic studies have further elucidated the compound's mode of action. Molecular docking simulations reveal that 2-Ethyloxane-4-sulfonamide binds selectively to active sites of target enzymes, with the sulfonamide group playing a pivotal role in hydrogen bond formation. This specificity enhances its therapeutic potential while minimizing off-target effects, a crucial factor in drug development.
Recent pharmacokinetic evaluations have provided valuable data on the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate favorable oral bioavailability and metabolic stability, though further optimization may be required to improve its half-life. Toxicological assessments to date suggest a manageable safety profile, with no significant adverse effects observed at therapeutic doses in animal models.
The pharmaceutical industry has shown growing interest in 2-Ethyloxane-4-sulfonamide, with several patents filed in the past two years for its derivatives and formulations. These intellectual property developments underscore its commercial potential and the competitive landscape surrounding this compound class. Industry analysts project that clinical translation of these discoveries could occur within the next 3-5 years, pending successful completion of ongoing preclinical studies.
In conclusion, 2-Ethyloxane-4-sulfonamide represents a promising scaffold in medicinal chemistry, with diverse therapeutic applications under investigation. Continued research into its structure-activity relationships, combined with innovative formulation strategies, will likely expand its utility in addressing unmet medical needs. The compound's progression through the drug development pipeline warrants close monitoring by researchers and industry stakeholders alike.
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